An In-Depth Technical Guide to N-α-Boc-DL-o-tyrosine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-α-Boc-DL-o-tyrosine: Properties, Synthesis, and Applications
Introduction: The Significance of ortho-Tyrosine in Modern Research
In the landscape of peptide chemistry and drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the creation of peptides and peptidomimetics with enhanced stability, novel conformations, and tailored biological activities. Among these, ortho-tyrosine (o-Tyr), an isomer of the proteinogenic para-tyrosine, presents a compelling case for exploration. Unlike its common counterpart, the hydroxyl group of o-tyrosine is situated at the 2-position of the phenyl ring. This seemingly subtle shift has profound implications for its chemical behavior and the properties of the peptides into which it is incorporated.
DL-o-Tyrosine is a product of phenylalanine hydroxylation and is often used as a biomarker for oxidative stress.[1][2][3] Its presence in biological systems can indicate cellular damage, but in the hands of a synthetic chemist, it becomes a tool to probe and manipulate biological systems. The strategic placement of the hydroxyl group can influence intramolecular hydrogen bonding, alter peptide backbone conformation, and present a different face for receptor interaction compared to p-tyrosine.
This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-DL-o-tyrosine (Boc-DL-o-tyrosine), the protected form essential for its use in Boc-strategy solid-phase peptide synthesis (SPPS). As direct commercial availability of this specific racemic ortho-isomer can be limited, we will focus on its synthesis from the parent amino acid, DL-o-tyrosine, and discuss its chemical properties and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Parent Amino Acid: DL-o-Tyrosine
A thorough understanding of the starting material is paramount. DL-o-Tyrosine serves as the precursor for Boc-DL-o-tyrosine, and its properties are foundational.
| Property | Value | References |
| IUPAC Name | 2-amino-3-(2-hydroxyphenyl)propanoic acid | [4] |
| Synonyms | DL-2-Hydroxyphenylalanine, (±)-o-Tyrosine | [4][5] |
| CAS Number | 2370-61-8 | [1][4][5][6][7] |
| Molecular Formula | C₉H₁₁NO₃ | [1][4][5][6][8] |
| Molecular Weight | 181.19 g/mol | [1][6][8] |
| Appearance | White to faint brown powder | [6] |
| Melting Point | ~260 °C (decomposition) | [6] |
| Solubility | Soluble in water, slightly soluble in DMSO. | [1][4][5] |
| InChI Key | WRFPVMFCRNYQNR-UHFFFAOYSA-N | [1][4][6] |
| SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)O | [4] |
Chemical Structure and Synthesis of Boc-DL-o-tyrosine
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the alpha-amino moiety of DL-o-tyrosine is a critical step to enable its use in peptide synthesis. The Boc group prevents the amine from participating in unwanted side reactions during peptide bond formation and can be readily removed under acidic conditions.[9][][11]
The synthesis involves the reaction of DL-o-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The choice of base and solvent system is crucial for achieving high yield and ensuring chemoselectivity, specifically N-protection over O-protection of the phenolic hydroxyl. Standard protocols for N-Boc protection of amino acids are generally selective under aqueous basic conditions, as the amine is more nucleophilic than the phenoxide at a moderately basic pH.[12][13]
Logical Workflow for Boc-DL-o-tyrosine Synthesis
Caption: Workflow for the synthesis of Boc-DL-o-tyrosine.
Detailed Experimental Protocol: N-α-Boc-protection of DL-o-tyrosine
This protocol is adapted from established methods for the Boc protection of tyrosine and other amino acids.[12][13]
Materials:
-
DL-o-Tyrosine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq) or Potassium Carbonate (K₂CO₃) (3.0 eq)[13]
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Saturated aqueous potassium bisulfate (KHSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[13]
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve DL-o-tyrosine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until all solids are dissolved. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-18 hours).
-
Workup - Quenching: After the reaction is complete (monitored by TLC), add an equal volume of water. Carefully acidify the aqueous mixture to a pH of 2-3 by the slow addition of a saturated KHSO₄ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Boc-DL-o-tyrosine can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Predicted Physicochemical Properties of Boc-DL-o-tyrosine
The addition of the Boc group significantly alters the properties of the parent amino acid. The following properties are predicted based on its chemical structure.
| Property | Predicted Value | Rationale |
| IUPAC Name | (2RS)-2-[(tert-butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | Standard nomenclature for Boc-protected amino acids. |
| Molecular Formula | C₁₄H₁₉NO₅ | Addition of C₅H₈O₂ (Boc group) to C₉H₁₁NO₃ and loss of H₂. |
| Molecular Weight | 281.30 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for purified, protected amino acids. |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMF, DMSO), sparingly soluble in water. | The hydrophobic Boc group increases organosolubility and decreases water solubility.[9] |
| Stability | Stable under neutral and basic conditions. Labile to strong acids (e.g., TFA, HCl). | The Boc group is designed to be removed under acidic conditions.[][11] |
Applications in Peptide Synthesis and Drug Development
Boc-DL-o-tyrosine is a valuable building block for solid-phase peptide synthesis (SPPS), enabling the introduction of an ortho-hydroxyphenylalanine residue into a peptide sequence.
Incorporation into Peptides via Boc-SPPS
The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established method for SPPS.[14] The workflow involves the iterative deprotection of the N-terminal Boc group with an acid, neutralization, and coupling of the next Boc-protected amino acid.
Caption: Boc-SPPS cycle for incorporating Boc-DL-o-tyrosine.
Field-Proven Insights and Causality:
-
Steric Hindrance: The ortho-position of the hydroxyl group may introduce moderate steric hindrance compared to the para-isomer.[15][16] This can slow down coupling reaction kinetics. To overcome this, more potent coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended over carbodiimide-based methods to ensure complete acylation.[15][17] Extended coupling times or double coupling may also be necessary, the completeness of which should be monitored using a Kaiser test.[16]
-
Side-Chain Protection: For many applications, the phenolic hydroxyl of tyrosine does not require protection during Boc-SPPS. However, if O-acylation or other side reactions are a concern, a protecting group orthogonal to both the Nα-Boc group and the final cleavage conditions (e.g., a 2,6-dichlorobenzyl group) can be employed.[18]
-
Drug Development Potential: Incorporating o-tyrosine can lead to peptides with unique pharmacological profiles. The altered geometry can disrupt or enhance binding to biological targets. For example, derivatives of o-tyrosine have been synthesized and tested as AMPA receptor antagonists, demonstrating that the stereochemistry and the position of the phenolic group are critical for biological activity.[19] Furthermore, since o-tyrosine is a marker of oxidative damage, peptides containing this residue could be used as probes to study disease mechanisms or as ligands for receptors that recognize oxidatively modified proteins.[3]
Conclusion
N-α-Boc-DL-o-tyrosine, while not as common as its para-isomer, represents a valuable tool for chemical biologists and medicinal chemists. Its synthesis from commercially available DL-o-tyrosine is straightforward, following established protocols for amino acid protection. By incorporating this unnatural amino acid, researchers can craft peptides with novel structural and functional properties, potentially leading to more stable and potent therapeutic leads, as well as sophisticated molecular probes. The insights and protocols provided in this guide serve as a robust foundation for scientists looking to leverage the unique chemical properties of ortho-tyrosine in their research endeavors.
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